molecular formula C16H17N5O2 B2413553 2,5-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide CAS No. 2034322-56-8

2,5-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide

Cat. No.: B2413553
CAS No.: 2034322-56-8
M. Wt: 311.345
InChI Key: YZKZOPPGMRCLOK-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide is a potent and selective small molecule inhibitor of the kinase ALK5 (Activin receptor-Like Kinase 5), also known as TGF-β type I receptor. Its primary research value lies in its ability to selectively block the Transforming Growth Factor-beta (TGF-β) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in a range of pathological processes, including cancer metastasis, fibrotic diseases, and immuno-oncology. By inhibiting ALK5, this compound prevents the phosphorylation of downstream SMAD proteins (SMAD2/3), thereby attenuating TGF-β-mediated gene expression and cellular responses. It is a valuable tool for researchers investigating the mechanistic role of TGF-β signaling in disease models, studying epithelial-to-mesenchymal transition (EMT) in cancer biology, and exploring potential therapeutic strategies for fibrotic disorders. The compound's structure features a furan-carboxamide group linked to a methylpyrazole-pyrazine scaffold, which is characteristic of molecules designed for high-affinity binding to the ATP pocket of the kinase. Researchers utilize this inhibitor in vitro to dissect complex signaling networks and in vivo to validate ALK5 as a therapeutic target in preclinical studies.

Properties

IUPAC Name

2,5-dimethyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-10-6-13(11(2)23-10)16(22)19-8-12-7-14(20-21(12)3)15-9-17-4-5-18-15/h4-7,9H,8H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKZOPPGMRCLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=CC(=NN2C)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the compound's synthesis, mechanisms of action, and biological activity, supported by relevant case studies and research findings.

Synthesis

The synthesis of 2,5-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. The initial steps include the formation of the furan ring followed by the introduction of the pyrazole moiety through nucleophilic substitution reactions. Common reagents include various catalysts for enhancing reaction efficiency.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The structural configuration allows it to bind effectively, modulating their activity and triggering downstream signaling pathways. The presence of both pyrazole and furan rings contributes to its unique pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to 2,5-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide. For instance:

CompoundCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BNCI-H46012.50
Compound CHep-23.25
Compound DA54926.00

These findings suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have shown promise as anti-inflammatory agents. Research indicates that they may inhibit key inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

Several case studies have investigated the efficacy of pyrazole-based compounds in preclinical models:

  • Study on MCF7 Cells : A derivative demonstrated an IC50 value of 0.01 µM against MCF7 cancer cells, indicating potent anticancer activity compared to standard treatments.
  • Aurora-A Kinase Inhibition : Another study reported significant inhibition of Aurora-A kinase by a related compound with an IC50 of 0.067 µM, suggesting potential for targeted cancer therapies .

Q & A

Q. Q1. What are the recommended synthetic routes for 2,5-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)furan-3-carboxamide?

Answer: The compound’s synthesis involves multi-step reactions:

  • Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or β-keto esters .
  • Step 2: Functionalization of the pyrazole ring with a pyrazine substituent using coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis .
  • Step 3: Introduction of the furan-3-carboxamide moiety via amide bond formation, typically using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM .
    Key Considerations: Optimize reaction temperatures (e.g., 60–80°C for coupling reactions) and solvent polarity to minimize side products. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Q2. How should researchers validate the structural integrity of this compound?

Answer: Use complementary analytical techniques:

  • NMR Spectroscopy: Confirm substitution patterns (e.g., pyrazole C-H protons at δ 6.5–7.5 ppm; pyrazine protons at δ 8.2–9.0 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 367.15 for C₁₈H₁₈N₄O₂) .
  • HPLC: Ensure ≥95% purity using reverse-phase C18 columns (acetonitrile/water mobile phase) .
    Contradiction Note: Some studies report discrepancies in NMR chemical shifts due to solvent effects (e.g., DMSO vs. CDCl₃); cross-reference with computational models (DFT) for validation .

Q. Q3. What are the primary challenges in achieving high-yield synthesis?

Answer: Common pitfalls include:

  • Low Coupling Efficiency: Pyrazine’s electron-deficient nature may hinder nucleophilic substitution. Use activating agents (e.g., CuI in Ullmann-type reactions) .
  • Solubility Issues: The compound’s hydrophobic furan and pyrazole rings require polar aprotic solvents (e.g., DMF, DMAc) during synthesis .
  • Byproduct Formation: Monitor reactions via TLC and quench intermediates promptly to avoid over-functionalization .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from:

  • Assay Variability: Standardize in vitro protocols (e.g., IC₅₀ measurements against kinase targets) using cell lines with consistent expression levels .
  • Structural Analogues: Compare activity with derivatives lacking the pyrazine or furan groups to isolate pharmacophore contributions .
  • Metabolic Stability: Assess liver microsome stability (e.g., human CYP450 isoforms) to differentiate intrinsic activity from pharmacokinetic effects .

Q. Q5. What advanced computational methods aid in predicting target interactions?

Answer: Employ:

  • Molecular Docking (AutoDock Vina): Simulate binding to kinase domains (e.g., EGFR, JAK2) using crystal structures from the PDB (e.g., 4HJO) .
  • MD Simulations (GROMACS): Analyze ligand-protein stability over 100-ns trajectories to identify critical hydrogen bonds (e.g., pyrazine-N with Asp831) .
  • QSAR Modeling: Correlate substituent electronegativity (Hammett σ values) with inhibitory potency to guide structural modifications .

Q. Q6. How can researchers optimize reaction conditions for scale-up?

Answer: For translational studies:

  • Continuous Flow Reactors: Enhance yield and reduce reaction times (e.g., 30 minutes vs. 24 hours in batch) for amide bond formation .
  • Green Chemistry: Substitute DMF with cyclopentyl methyl ether (CPME) to improve safety and reduce waste .
  • Process Analytics: Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate conversions .

Methodological Considerations

Q. Q7. What strategies mitigate degradation during biological assays?

Answer:

  • Storage Conditions: Store lyophilized compound at -20°C in amber vials to prevent photodegradation .
  • Buffer Selection: Use PBS (pH 7.4) with 0.1% BSA to enhance solubility and reduce aggregation in cell-based assays .
  • Control Experiments: Include stability checks (e.g., HPLC at t = 0, 24, 48 hours) under assay conditions .

Q. Q8. How should researchers address discrepancies in solubility data?

Answer:

  • Solvent Screening: Test DMSO, PEG-400, and hydroxypropyl-β-cyclodextrin (HPβCD) for in vitro/in vivo compatibility .
  • Co-solvency Approach: Use 10% DMSO in saline for intravenous administration, ensuring ≤0.1% final concentration in cell culture .

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